N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Overview
Description
“N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine” is a chemical compound with the molecular formula C20H35N3 . It is a derivative of 1,3-Propanediamine, which is a potential ion-exchange displacer .
Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine” is complex due to the presence of the tetrahydroquinoline group and the diethylamino group . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Coordination Polymers
N,Nʼ-Diethyl-1,3-propane diamine derivatives have been used to synthesize coordination polymers with various metal ions. Patel, Patel, and Patel (2010) explored coordination polymers using a similar compound, highlighting their potential applications in materials science and chemistry (Patel, Patel, & Patel, 2010).
Magnetic and Electrochemical Studies
Unsymmetrical polydentate ligands, including those related to N,N-Diethyl-1,3-propane diamine, have been investigated for their magnetic properties. Kamatchi, Selvaraj, and Kandaswamy (2005) synthesized binuclear copper(II) complexes from similar ligands, contributing to the understanding of magnetic interactions in such complexes (Kamatchi, Selvaraj, & Kandaswamy, 2005).
Synthesis and Structure of Schiff Base Complexes
Bhowmik et al. (2010) explored the synthesis and structural properties of nickel(II) thiocyanate complexes with ligands related to N,N-Diethyl-1,3-propane diamine. Their work contributes to the field of coordination chemistry and provides insights into the structural aspects of these complexes (Bhowmik et al., 2010).
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various novel chemicals, including hexahydropyrimidines and tetrahydroquinazolines. Katritzky, Singh, and He (2002) demonstrated its use in creating N,N'-unsymmetrically substituted derivatives, contributing to organic synthesis and pharmaceutical research (Katritzky, Singh, & He, 2002).
Cadmium Complexes
Research by Banerjee, Ghosh, Wu, Lassahn, and Janiak (2005) on cadmium complexes using related ligands highlights the potential of N,N-Diethyl-1,3-propane diamine derivatives in inorganic chemistry and material science (Banerjee, Ghosh, Wu, Lassahn, & Janiak, 2005).
properties
IUPAC Name |
N',N'-diethyl-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3/c1-4-13-23-15-7-9-19-16-18(10-11-20(19)23)17-21-12-8-14-22(5-2)6-3/h10-11,16,21H,4-9,12-15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSIMSPRGWRVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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